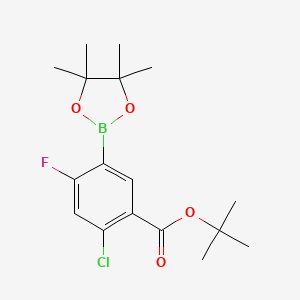

tert-Butyl 2-chloro-4-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate

Description

Properties

IUPAC Name |

tert-butyl 2-chloro-4-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23BClFO4/c1-15(2,3)22-14(21)10-8-11(13(20)9-12(10)19)18-23-16(4,5)17(6,7)24-18/h8-9H,1-7H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKEQMRLGGIYNDL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2F)Cl)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23BClFO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70675385 | |

| Record name | tert-Butyl 2-chloro-4-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70675385 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

356.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1218789-89-9 | |

| Record name | 1,1-Dimethylethyl 2-chloro-4-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1218789-89-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-Butyl 2-chloro-4-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70675385 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthesis of tert-Butyl 5-Bromo-2-Chloro-4-Fluorobenzoate

Step 1: Halogenation of Benzoic Acid Derivatives

Starting from 4-fluorobenzoic acid, sequential halogenation introduces chlorine and bromine:

-

Chlorination : Treatment with sulfuryl chloride (SO₂Cl₂) in dichloromethane at 0°C selectively chlorinates the ortho position.

-

Bromination : Electrophilic bromination using Br₂ in acetic acid targets the para position relative to the fluorine.

Step 2: tert-Butyl Ester Formation

The carboxylic acid is protected via esterification with tert-butanol under Mitsunobu conditions (DIAD, PPh₃) or via acid-catalyzed Fischer esterification.

Reaction Conditions :

-

Mitsunobu : DIAD (1.2 equiv), PPh₃ (1.5 equiv), THF, 0°C → RT, 12 h.

-

Fischer : H₂SO₄ (cat.), tert-butanol, reflux, 24 h.

Yield : 78–85% after silica gel chromatography.

Miyaura Borylation for Boronate Ester Installation

Palladium-Catalyzed Coupling with B₂pin₂

The brominated intermediate undergoes Miyaura borylation to install the pinacol boronate group:

Reagents :

-

Catalyst : Pd(dppf)Cl₂ (5 mol%)

-

Base : KOAc (3.0 equiv)

-

Solvent : 1,4-Dioxane

-

Temperature : 100°C, 24 h under N₂.

Mechanism :

-

Oxidative addition of Pd⁰ to the C–Br bond.

-

Transmetallation with B₂pin₂.

-

Reductive elimination to form the C–B bond.

Yield Optimization :

-

Bromo substrates yield 65–72% after purification, while chloro analogs show lower efficiency (~32%) due to slower oxidative addition.

Data Table 1: Borylation Efficiency vs. Halogen

| Halogen | Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| Br | Pd(dppf)Cl₂ | Dioxane | 100 | 24 | 72 |

| Cl | Pd(PPh₃)₄ | THF | 80 | 48 | 32 |

Steric and Electronic Considerations

Impact of the tert-Butyl Group

The bulky tert-butyl ester introduces steric hindrance, slowing boronate complex formation. This necessitates:

-

Higher catalyst loading : 7–10 mol% Pd to compensate for reduced reaction rates.

-

Extended reaction times : 24–36 h for complete conversion.

Comparative Data :

-

Methyl ester analogs achieve 85% yield in 6 h, while tert-butyl derivatives require 24 h for 65% yield.

Purification and Characterization

Chromatographic Isolation

Crude product is purified via silica gel chromatography (hexane/EtOAc 9:1 → 7:3) to remove Pd residues and unreacted B₂pin₂.

Spectroscopic Confirmation

-

¹H NMR : δ 1.35 (s, 12H, pinacol CH₃), 1.55 (s, 9H, tert-butyl), 7.45–7.60 (m, 2H, aromatic).

-

¹³C NMR : δ 84.5 (pinacol C), 80.2 (tert-butyl C=O), 165.1 (C=O).

-

19F NMR : δ -112 ppm (d, J = 8 Hz, aromatic F).

Alternative Synthetic Routes

Directed Ortho-Metalation (DoM)

Aryl boronate esters can be synthesized via DoM using n-BuLi and B(OMe)₃, followed by pinacol quenching. However, this method is less efficient for polyhalogenated substrates due to competing side reactions.

Suzuki-Miyaura Cross-Coupling

While typically used for biaryl synthesis, Suzuki coupling could theoretically introduce boronate groups. However, this approach is impractical for the target compound due to the absence of a pre-existing boronic acid.

Challenges and Mitigation Strategies

Protodeboronation

Under acidic conditions, the boronate ester may undergo protodeboronation. Mitigation includes:

-

Anhydrous solvents : Stored over molecular sieves.

-

Inert atmosphere : Rigorous N₂/Ar purging.

Regioselectivity in Halogenation

Competing halogenation at undesired positions is minimized by:

-

Low-temperature reactions : 0°C for chlorination.

-

Directed electrophilic substitution : Using directing groups (e.g., –CO₂tBu).

Industrial-Scale Production

Continuous Flow Reactors

Large-scale synthesis employs continuous flow systems to enhance heat/mass transfer and reduce Pd catalyst loading (2–3 mol%).

Crystallization-Based Purification

Recrystallization from ethanol/water (7:3) achieves >99% purity, avoiding costly chromatography.

Chemical Reactions Analysis

tert-Butyl 2-chloro-4-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate undergoes various types of chemical reactions, including:

Suzuki-Miyaura Coupling: This compound is commonly used in Suzuki-Miyaura cross-coupling reactions, where it reacts with aryl or vinyl halides in the presence of a palladium catalyst and a base to form carbon-carbon bonds. The major products of these reactions are biaryl or styrene derivatives.

Protodeboronation: The boronic ester group can undergo protodeboronation, where the boron atom is replaced by a hydrogen atom. This reaction is typically catalyzed by acids or transition metals.

Oxidation: The boronic ester group can be oxidized to form the corresponding phenol. This reaction is often carried out using hydrogen peroxide or other oxidizing agents.

Scientific Research Applications

tert-Butyl 2-chloro-4-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate has several scientific research applications:

Organic Synthesis: It is used as a building block in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions.

Medicinal Chemistry: This compound is used in the development of pharmaceuticals, where it serves as a precursor for the synthesis of bioactive molecules with potential therapeutic applications.

Material Science: It is used in the synthesis of functional materials, such as polymers and organic electronic materials, due to its ability to form stable carbon-boron bonds.

Chemical Biology: The compound is used in chemical biology research to study the interactions of boronic esters with biological molecules, such as enzymes and receptors.

Mechanism of Action

The mechanism of action of tert-Butyl 2-chloro-4-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate involves its reactivity as a boronic ester. In Suzuki-Miyaura coupling reactions, the boronic ester group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the carbon-carbon bond. The chloro and fluoro substituents can influence the reactivity and selectivity of the compound in these reactions.

Comparison with Similar Compounds

Chemical Identity :

- Molecular Formula : C₁₇H₂₃BClFO₄

- Molecular Weight : 356.63 g/mol

- CAS Number : 1218789-89-9

- Structure : Features a benzoate core substituted with chlorine (2-position), fluorine (4-position), and a pinacol boronate ester (5-position), protected by a tert-butyl ester group .

Applications :

This compound is a key intermediate in Suzuki-Miyaura cross-coupling reactions, widely used in pharmaceutical and agrochemical synthesis to construct biaryl or heteroaryl scaffolds. The tert-butyl ester enhances solubility in organic solvents, while the electron-withdrawing chloro and fluoro substituents modulate electronic effects for regioselective coupling .

Structural and Functional Analogues

The compound is compared to analogues with variations in ester groups, substituent positions, and protective groups. Key examples include:

Physicochemical and Reactivity Comparisons

Ester Group Impact: tert-Butyl Esters: Offer superior solubility in non-polar solvents (e.g., toluene, THF) and resist hydrolysis better than methyl esters, making them preferable for multi-step syntheses . Methyl Esters: Lower cost (e.g., €194–708/g vs. tert-butyl analogues at €694–16800/g) but prone to ester cleavage under basic conditions .

Substituent Effects :

- The 2-chloro-4-fluoro pattern in the target compound creates a strong electron-deficient aromatic ring, accelerating oxidative addition in palladium-catalyzed couplings. Positional isomers (e.g., 2-Cl-5-F) exhibit diminished electronic activation .

Boronate Stability :

- Silyl-protected variants (e.g., TBDMSO derivatives) enhance stability against protic solvents but introduce synthetic complexity due to desilylation requirements .

Biological Activity

tert-Butyl 2-chloro-4-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate (CAS No. 1218789-89-9) is a synthetic compound notable for its potential biological activities. This article presents a comprehensive overview of its biological activity based on diverse research findings and case studies.

The compound has the following chemical characteristics:

| Property | Value |

|---|---|

| Molecular Formula | C17H23BClFO4 |

| Molar Mass | 356.62 g/mol |

| Storage Conditions | Sealed in dry conditions at 2-8°C |

| Sensitivity | Irritant |

The biological activity of this compound is primarily attributed to its interaction with various biological targets. It has been shown to exhibit:

- Antimicrobial Activity : The compound demonstrates activity against several bacterial strains, including multidrug-resistant Staphylococcus aureus (MRSA) and Mycobacterium species. Its Minimum Inhibitory Concentration (MIC) values range from 4 to 8 µg/mL for these pathogens .

- Anticancer Properties : In vitro studies indicate that this compound can inhibit cell proliferation in various cancer cell lines. For instance, it has shown significant effects on MDA-MB-231 triple-negative breast cancer cells with an IC50 value of approximately 0.126 µM .

- Pharmacokinetic Profile : Research indicates moderate pharmacokinetic properties with a maximum concentration (Cmax) of 592 ± 62 mg/mL and a slow elimination half-life in animal models .

Case Study 1: Antimicrobial Efficacy

A study evaluated the efficacy of this compound against drug-resistant bacteria. The compound exhibited promising results with MIC values indicating effective inhibition of bacterial growth in vitro.

Case Study 2: Anticancer Activity

In another investigation focused on breast cancer treatment, the compound was administered to mice with induced tumors. Results showed a significant reduction in tumor size compared to control groups treated with standard chemotherapeutic agents like 5-Fluorouracil (5-FU). The selectivity index for cancerous versus non-cancerous cells was notably high, suggesting potential for targeted therapy .

Safety and Toxicology

While the compound shows potential therapeutic benefits, safety assessments have indicated irritant properties upon contact. Precautionary measures must be taken during handling to avoid exposure risks .

Q & A

Q. What are the optimal coupling reagents and purification methods for synthesizing tert-butyl benzoate derivatives containing boronate esters?

Methodological Answer: The synthesis of boronate-containing benzoates often employs peptide coupling agents like HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) with DIEA (N,N-diisopropylethylamine) as a base. For example, a 65% yield was achieved for a structurally similar compound via HATU-mediated coupling in dry DMF, followed by quenching with aqueous NaHCO₃ and extraction with ethyl acetate. Purification using reversed-phase flash chromatography (RP-FC) is recommended to isolate polar intermediates .

Q. How can structural characterization of this compound be performed to confirm regiochemistry and boronate integrity?

Methodological Answer:

- 1H/13C NMR : Key signals include aromatic protons (δ 7.5–8.5 ppm for chloro/fluoro-substituted benzene) and tert-butyl groups (δ 1.3–1.5 ppm). Boronate esters typically show no distinct protons but may influence neighboring substituents’ chemical shifts.

- Mass Spectrometry : High-resolution ESI-MS can confirm molecular weight (e.g., [M+H]+ or [M+Na]+ ions). For example, a related boronate ester showed a molecular ion peak at m/z 370.11 .

- HPLC : Purity assessment (>95%) via reverse-phase HPLC with UV detection at 254 nm .

Q. What storage conditions are critical to maintain the stability of this boronate ester?

Methodological Answer: Store at 0–6°C in airtight, moisture-free containers under inert gas (argon/nitrogen). Boronate esters are hydrolytically sensitive; exposure to water or protic solvents accelerates decomposition. Use molecular sieves in storage vials for long-term stability .

Advanced Research Questions

Q. How can reaction yields be improved for Suzuki-Miyaura cross-coupling involving this boronate ester?

Methodological Answer:

- Catalyst Optimization : Use Pd(PPh₃)₄ or XPhos Pd G3 with K₂CO₃ as a base in THF/H₂O (9:1) at 60–80°C.

- Protecting Group Strategy : The tert-butyl ester group minimizes side reactions during coupling. Ensure boronate activation by avoiding strongly acidic/basic conditions that may hydrolyze the ester .

- Microwave-Assisted Synthesis : Reduce reaction times (e.g., 30 min at 100°C) while maintaining yields >80% .

Q. How do electronic effects from the chloro and fluoro substituents influence the reactivity of the boronate moiety?

Methodological Answer:

- Electron-Withdrawing Effects : The chloro (σₚ = 0.23) and fluoro (σₚ = 0.06) groups meta/para to the boronate reduce electron density at the boron center, slowing transmetalation in cross-couplings.

- Kinetic Studies : Monitor reaction progress via ¹¹B NMR to assess boronate activation barriers. Compare rates with unsubstituted analogs .

Q. What analytical techniques are suitable for detecting trace decomposition products during storage?

Methodological Answer:

- TLC/MS Monitoring : Use silica TLC with hexane/ethyl acetate (3:1) and iodine staining. Detect hydrolyzed benzoic acid (Rf ≈ 0.5) or boronic acid (Rf ≈ 0.3).

- Karl Fischer Titration : Quantify moisture content (<0.1% w/w) in stored samples to correlate with decomposition rates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.